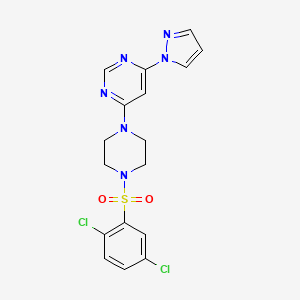

![molecular formula C9H16O3 B2653439 {2,8-Dioxaspiro[4.5]decan-3-yl}methanol CAS No. 2060037-64-9](/img/structure/B2653439.png)

{2,8-Dioxaspiro[4.5]decan-3-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

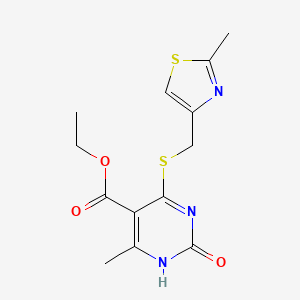

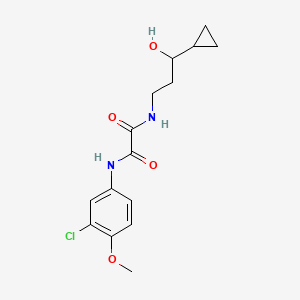

“{2,8-Dioxaspiro[4.5]decan-3-yl}methanol” is an organic compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 and is typically in liquid form . The IUPAC name for this compound is (2,8-dioxaspiro[4.5]decan-3-yl)methanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16O3/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,10H,1-7H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 172.22 .Applications De Recherche Scientifique

Solubility and Phase Equilibria Studies

A pivotal study by Melo et al. (2012) provides foundational data on the solubility of {2,8-Dioxaspiro[4.5]decan-3-yl}methanol, referred to as "protected glycerol," in sustainable solvents such as water and ionic liquids. This research emphasizes the compound's role in preventing the formation of side products by protecting glycerol's hydroxyl groups during specific processes. The study's comprehensive solubility data in various ionic liquids highlight potential applications in designing alternative reactions, including telomerization processes and extraction or separation techniques involving these solvents (Melo et al., 2012).

Synthesis and Application in Organic Chemistry

Miyakoshi and Mukai (2003) achieved the first total synthesis of (-)-AL-2 using a derivative of this compound. This breakthrough showcases the compound's utility in constructing complex organic frameworks, specifically in the stereoselective construction of the (E)-methoxycarbonylmethylidene functionality, which is crucial for synthesizing diacetylenic spiroacetal enol ether natural products (Miyakoshi & Mukai, 2003).

Biolubricant Development from Oleic Acid

Kurniawan et al. (2017) explored the synthesis of novel 1,4-dioxaspiro compounds derived from oleic acid, with potential applications as biolubricants. By employing a sonochemical method, they synthesized compounds exhibiting properties indicative of biolubricant candidates. This research not only expands the utility of this compound derivatives but also contributes to the development of environmentally friendly lubricants (Kurniawan et al., 2017).

Crystal Structure and Biological Activity

The study by Yuan et al. (2017) on the synthesis of (3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)Methanol, a compound structurally similar to this compound, offers insights into the crystal structure and potential biological activities of dioxaspiro compounds. Through X-ray diffraction and biological activity evaluation, this research opens avenues for the application of such compounds in medicinal chemistry and material science (Yuan et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2,8-dioxaspiro[4.5]decan-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWUDUSVWMBMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(OC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

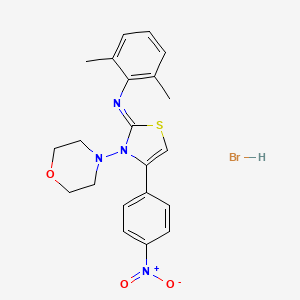

![4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2653357.png)

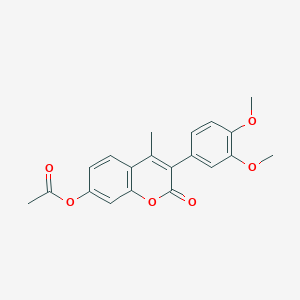

![Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)

![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)

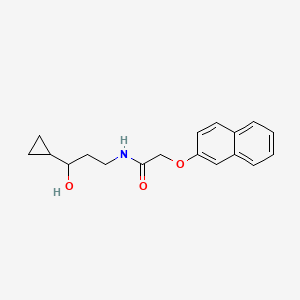

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)

![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)